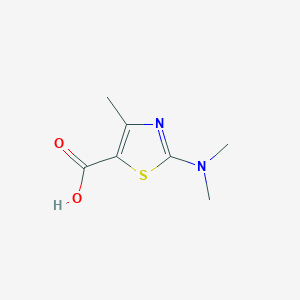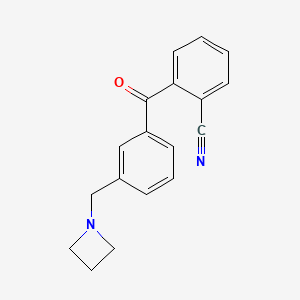
4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone (TMTPPP) is an organic compound with a range of potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
The study on the photodegradation of 4-Thiomethyl-N-methylphenylcarbamate, a compound closely related to 4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone, reveals insights into its stability and degradation products under light exposure. Huckel Molecular Orbital calculations predicted major photodegradation products, indicating the compound's behavior under environmental conditions (Addison & Cote, 1992).
Synthesis and Applications in Material Science
Research on the synthesis of 4-Benzyloxy propiophenone showcases its importance as an active pharmaceutical intermediate (API), demonstrating the compound's significance in drug production. The novel synthesis approach emphasizes green chemistry principles, aiming at waste minimization and improved reaction selectivity (Yadav & Sowbna, 2012).
Crystal Structure Analysis
The crystal structure analysis of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone contributes to the understanding of molecular configurations and the impact on material properties. Such studies are crucial for the development of new materials with desired characteristics (Nagaraju et al., 2018).
Liquid Crystals and Polymer Research
Investigations into liquid crystals with a thiomethyl end group offer insights into the mesogenic properties and potential applications of such materials in display technologies. This research highlights the importance of terminal groups in determining the physical properties of liquid crystals (Goulding et al., 1995).
Electroactive Polymers
The development of electroactive phenol-based polymers through oxidative polycondensation reactions illustrates the potential of thiomethyl-containing compounds in creating materials with specific electrical properties. Such materials are relevant for applications in electronics and sensing devices (Kaya & Aydın, 2012).
Environmental and Biological Imaging
A study on a two-photon fluorescent probe for thiophenols highlights the utility of thiomethyl-related compounds in environmental monitoring and biological imaging. This work demonstrates the ability to detect thiophenols with high sensitivity and selectivity, showcasing the compound's applications beyond material science and pharmaceuticals (Liu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS2/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZMMXPUOXVLTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644318 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-51-3 |
Source


|
| Record name | 1-Propanone, 3-[2-(methylthio)phenyl]-1-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
